cis-hexahydro-N-acetylisoindoline
Description
cis-Hexahydro-N-acetylisoindoline is a bicyclic amine derivative characterized by a partially saturated isoindoline scaffold with an acetyl group attached to the nitrogen atom. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structurally analogous compounds such as cis-octahydro-isoindole (synonym: cis-hexahydroisoindoline) offer foundational insights . The acetyl moiety in this compound likely enhances its polarity and modifies its reactivity compared to non-acetylated analogs, influencing applications in pharmaceutical intermediates or organic synthesis.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h9-10H,2-7H2,1H3/t9-,10+ |
InChI Key |
WWZJSQXYQABEPR-AOOOYVTPSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H]2CCCC[C@H]2C1 |
Canonical SMILES |
CC(=O)N1CC2CCCCC2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares cis-octahydro-isoindole (a close structural analog) and other relevant compounds from the evidence:
Key Observations :
- cis-Octahydro-isoindole serves as a core scaffold for N-acetyl derivatives. Its lower molecular weight (125.21 g/mol) and amine functionality contrast sharply with hexamethylene diisocyanate (168.19 g/mol, diisocyanate groups), which is reactive in polymer synthesis .
- The acetyl group in cis-hexahydro-N-acetylisoindoline would increase molecular weight (~167 g/mol if C₁₀H₁₇NO) and alter solubility compared to cis-octahydro-isoindole.
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